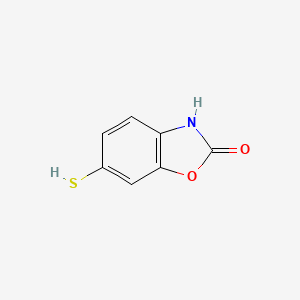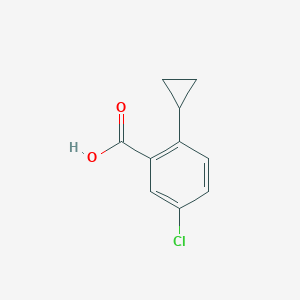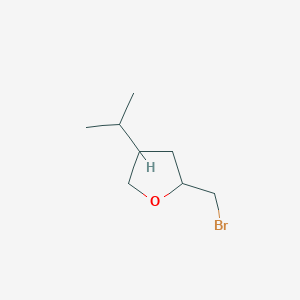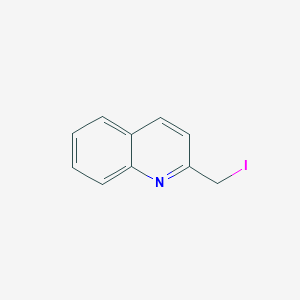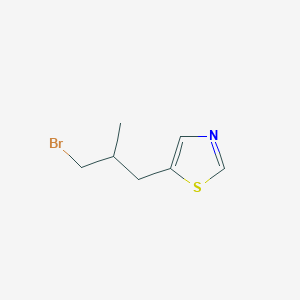
4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine is a chemical compound with the molecular formula C7H7ClF2N2 and a molecular weight of 192.59 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals . It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine typically involves the use of pyrimidine derivatives as starting materials. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: Involving the replacement of the chlorine atom with other functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Coupling Reactions: Such as the Suzuki–Miyaura cross-coupling reaction.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: May involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to act as mitochondrial complex I electron transport inhibitors, affecting cellular respiration and energy production . This compound may also interact with enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-6-difluoromethyl-2-methyl-pyrimidine: Similar in structure but with a methyl group instead of an ethyl group.
4-Chloro-6-difluoromethyl-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine: A more complex derivative with additional functional groups.
Uniqueness
4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine is unique due to its specific combination of chlorine, difluoromethyl, and ethyl groups, which confer distinct chemical and biological properties. Its structural features make it a versatile intermediate in the synthesis of various bioactive compounds .
Eigenschaften
Molekularformel |
C7H7ClF2N2 |
|---|---|
Molekulargewicht |
192.59 g/mol |
IUPAC-Name |
4-chloro-6-(difluoromethyl)-2-ethylpyrimidine |
InChI |
InChI=1S/C7H7ClF2N2/c1-2-6-11-4(7(9)10)3-5(8)12-6/h3,7H,2H2,1H3 |
InChI-Schlüssel |
UPAMHWGOUNJAQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=CC(=N1)Cl)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


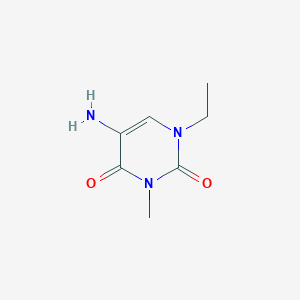
![6-methoxy-N2-[(1-methyl-1H-pyrazol-3-yl)methyl]pyridine-2,5-diamine](/img/structure/B13203060.png)
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride](/img/structure/B13203062.png)
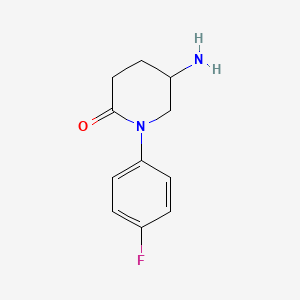
![N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13203070.png)
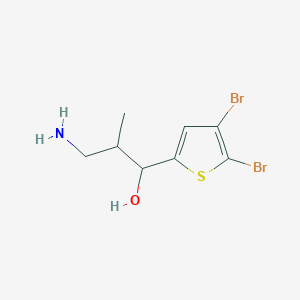
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13203088.png)
